6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(3-ethoxypropyl)-4-(2-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-24-9-5-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-6-3-4-7-12(11)18/h3-4,6-7,15H,2,5,8-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWPPNTYPMEMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.33 g/mol. Its structure features a pyrrolopyrimidine core which is known for diverse biological activities.
Biological Activity Overview
Recent studies have evaluated the biological activity of pyrrolopyrimidine derivatives, including the compound . The following sections summarize key findings regarding its anticancer properties and mechanisms of action.
Anticancer Activity
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating moderate to excellent cytotoxic activity. For instance, a related study indicated that some pyrrolopyrimidine derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
- Mechanism of Action : The proposed mechanism involves inhibition of specific kinases associated with cancer cell proliferation. Molecular docking studies suggest that the compound interacts with targets like VEGFR-2, which is crucial for angiogenesis in tumors .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (EWGs) on the phenyl ring has been identified as a significant factor enhancing biological activity. Variations in substituents can lead to differences in potency and selectivity against cancer cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 0.66 | Moderate |
| HeLa | 0.38 | Excellent |
| MCF-7 | 0.44 | Moderate |
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) |
|---|---|---|---|
| This compound | VEGFR-2 | -7.1078 | 1.1071 |
Case Study 1: Evaluation of Anticancer Properties
A recent investigation explored the efficacy of various pyrrolopyrimidine derivatives against a panel of 60 human cancer cell lines from nine different types of cancer including lung, breast, and melanoma. The study revealed that compounds similar to the focus compound exhibited significant growth inhibition in multiple cell lines, suggesting broad-spectrum anticancer potential .
Case Study 2: Mechanistic Insights
Another study utilized molecular docking techniques to analyze the interaction between the compound and key oncogenic proteins such as FGFR and EGFR. The results indicated that the compound could effectively inhibit these targets, potentially leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Key Observations:
Hydroxyl (e.g., ) and methoxy (e.g., ) groups at position 4 influence hydrogen bonding and electronic properties, whereas fluorophenyl groups prioritize hydrophobic interactions.
Alkyl Chain Variations :
- The 3-ethoxypropyl chain in the target compound offers greater flexibility and moderate lipophilicity compared to shorter butyl () or rigid 4-methylbenzyl () groups. This may improve metabolic stability compared to bulkier substituents.
Synthesis Efficiency :
- The 87% yield reported for the 4-(2-hydroxyphenyl) analog () suggests that electron-donating groups at position 4 may facilitate synthesis, whereas fluorinated or ethoxypropyl substituents might require optimized conditions.
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how can reaction parameters be optimized for higher yield?
Methodological Answer:
The synthesis typically involves multi-step routes starting with barbituric acid derivatives and substituted aromatic precursors. Key steps include cyclocondensation and functional group modifications. For optimization:
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility, while dichloromethane aids in intermediate isolation .
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for intermediates, followed by recrystallization for final product purity .
Basic Question: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR (in DMSO-d6) resolves the pyrrolo-pyrimidine core and substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~385) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
Methodological Answer:
- Systematic Substituent Variation: Replace the 3-ethoxypropyl or 2-fluorophenyl groups with analogs (e.g., methoxy, chloro) to assess electronic and steric effects .
- In Vitro Assays: Test modified compounds against target enzymes (e.g., PARP-1 inhibition assays) to correlate substituents with IC50 values .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent interactions with active sites .
Advanced Question: What methodologies are recommended for identifying pharmacological targets and mechanisms of action?
Methodological Answer:
- Target Screening: Use kinase/proteome profiling panels (e.g., Eurofins KinaseProfiler) to identify potential targets .
- Mechanistic Studies:
- PARP Inhibition Assays: Measure NAD+ depletion in cell lysates using fluorometric kits .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescent assays in cancer cell lines (e.g., HeLa) .
- In Vivo Models: Administer the compound (10–50 mg/kg, IP) in xenograft mice to evaluate tumor growth suppression and toxicity .
Advanced Question: How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
- Comparative Analysis: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Validation: Confirm batch-to-batch consistency via NMR and HPLC to rule out impurities .
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare activity trends across analogs and resolve outliers .
Advanced Question: What experimental strategies ensure compound stability under biological assay conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours and monitor stability via HPLC .
- Light/Temperature Sensitivity: Store lyophilized samples at -80°C in amber vials to prevent photodegradation .
- Solubility Optimization: Use co-solvents (e.g., 10% DMSO in saline) for in vivo studies, validated by dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
